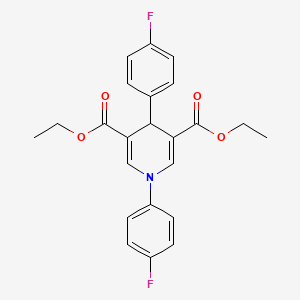
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. This compound belongs to the family of pyridine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to interact with various cellular pathways and proteins. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurodegenerative diseases, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, reduction of oxidative stress, and inhibition of inflammation. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. However, one limitation is the difficulty in synthesizing diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action in more detail, particularly its interactions with specific signaling pathways and proteins. Additionally, further studies on the safety and toxicity profile of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The product is then subjected to esterification with diethyl oxalate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
diethyl 1,4-bis(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c1-3-29-22(27)19-13-26(18-11-9-17(25)10-12-18)14-20(23(28)30-4-2)21(19)15-5-7-16(24)8-6-15/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJBKKLPOJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-1-(3-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4876975.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4876981.png)

![2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876994.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4877003.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4877005.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4877009.png)
![1-{[4-(methylthio)phenyl]sulfonyl}azepane](/img/structure/B4877015.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)